![molecular formula C28H16O6 B15202436 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid is an organic compound with the molecular formula C28H18O4. It is known for its unique structure, which includes anthracene and benzoic acid moieties. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of anthracene derivatives with carboxylic acid groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid can be compared to other similar compounds, such as:
9,10-Di(p-carboxyphenyl)anthracene: This compound has a similar structure but lacks the additional benzoic acid moiety.
2,6-Di(4-carboxyphenyl)pyridine: Another related compound with pyridine instead of anthracene, used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C28H16O6 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid |
InChI |
InChI=1S/C28H16O6/c29-25-22-12-10-20(16-3-7-18(8-4-16)28(33)34)14-24(22)26(30)21-11-9-19(13-23(21)25)15-1-5-17(6-2-15)27(31)32/h1-14H,(H,31,32)(H,33,34) |
Clé InChI |
DQLIPDATAGMVIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


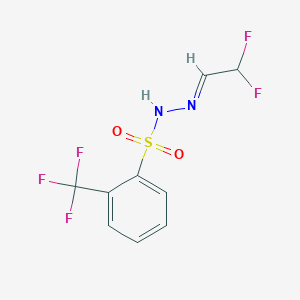

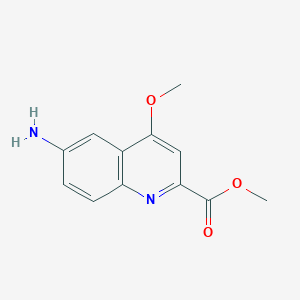

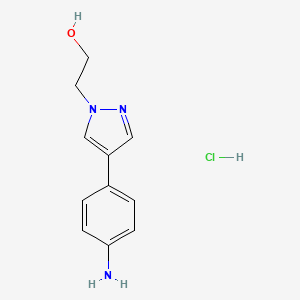
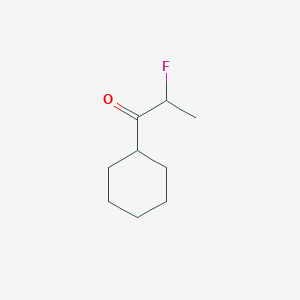
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
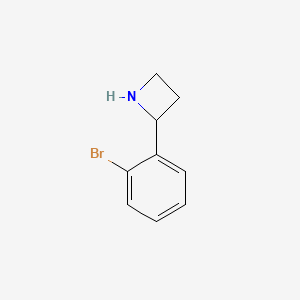

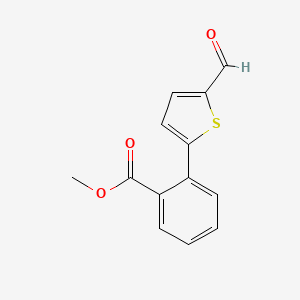
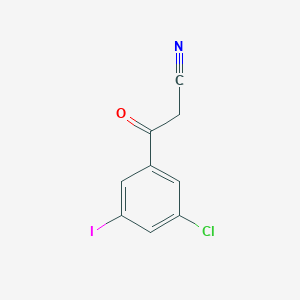
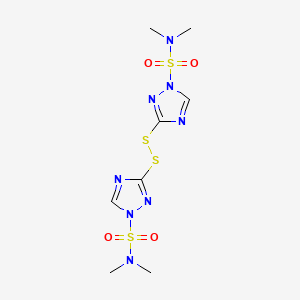
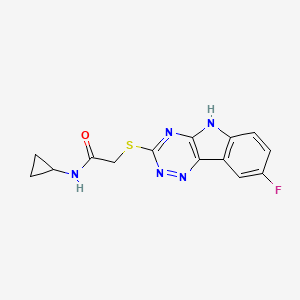
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
